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Executive Summary
Butylphthalide (NBP), a compound initially extracted from the seeds of Apium graveolens

(celery), has emerged as a significant therapeutic agent for ischemic stroke in China. Approved

by the China Food and Drug Administration (CFDA) in 2002, its application has since been

supported by a growing body of preclinical and clinical evidence.[1][2][3][4][5] This technical

guide provides an in-depth overview of Butylphthalide, focusing on its pharmacological profile,

mechanisms of action, clinical efficacy, and the experimental methodologies that underpin its

development. It is intended for researchers, scientists, and professionals in the field of drug

development.

Introduction and Regulatory Status
DL-3-n-butylphthalide (dl-NBP) is a synthetic racemic compound that has been approved and

is widely used in China for the treatment of acute ischemic stroke.[6][7][8] The development of

a synthetic version resolved the issue of limited resources from plant extracts.[6]

Butylphthalide is available in both soft capsule and injectable formulations, with the latter

developed to address the needs of patients with dysphagia and to enhance bioavailability.[9]

Chinese clinical guidelines for acute ischemic stroke include NBP as a recommended treatment

to improve neurological deficits in patients with mild to moderate conditions.[5]
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Mechanism of Action
Butylphthalide exerts its neuroprotective effects through a multi-target mechanism,

addressing various pathological processes that occur during and after an ischemic event.[5][10]

Its therapeutic actions encompass anti-inflammatory, anti-oxidative, anti-apoptotic, and pro-

angiogenic effects, as well as the protection of mitochondrial function and improvement of

microcirculation.[5][10][11]

Anti-Inflammatory and Immunomodulatory Effects
Ischemic stroke triggers a robust inflammatory response that exacerbates brain injury. NBP has

been shown to mitigate this by:

Suppressing Neuroinflammation: NBP attenuates the activation of microglia and astrocytes,

key players in neuroinflammation.[12] It also reduces the infiltration of myeloid cells into the

ischemic brain tissue.[7][13]

Modulating Inflammatory Pathways: NBP inhibits the NF-κB signaling pathway, a central

regulator of inflammation, leading to a downregulation of pro-inflammatory cytokines such as

IL-1β, IL-6, and TNF-α.[12] It also inhibits the NLRP3 inflammasome, further reducing the

production of IL-1β.[13]

Promoting Immune Tolerance: NBP has been observed to increase the expression of Foxp3,

a key transcription factor for regulatory T cells, which play a role in maintaining immune

tolerance and suppressing excessive inflammation.[13]

Antioxidative Stress
Oxidative stress is a major contributor to neuronal damage following ischemia-reperfusion

injury. NBP combats this through:

Activation of the Nrf2/HO-1 Pathway: NBP upregulates the nuclear factor erythroid 2-related

factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1).[10][14] This pathway is

a critical cellular defense mechanism against oxidative stress.[14] NBP enhances the nuclear

translocation of Nrf2, leading to increased production of antioxidant enzymes.[14]
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Reducing Oxidative Damage: By activating the Nrf2 pathway, NBP increases the activity of

superoxide dismutase (SOD) and reduces levels of malondialdehyde (MDA) and reactive

oxygen species (ROS), thereby protecting cells from oxidative damage.[3]

Protection of Mitochondrial Function
Mitochondrial dysfunction is a central event in the ischemic cascade, leading to energy failure

and apoptosis.[15] NBP helps preserve mitochondrial integrity by:

Attenuating Mitochondrial Dysfunction: NBP enhances the mitochondrial membrane potential

and increases the activity of mitochondrial respiratory chain complexes.[1][3]

Regulating Mitochondrial Dynamics: It restores the balance between mitochondrial fusion

(regulated by Mfn1, Mfn2) and fission (regulated by Drp1, Fis1), which is disrupted during

ischemia.[3]

Inhibiting Drp1-mediated Fission: NBP suppresses the acetylation of Drp1, a key step in

mitochondrial fission, thereby protecting against excessive mitochondrial fragmentation and

subsequent neuronal damage.[15]

Anti-Apoptotic Effects
NBP inhibits neuronal apoptosis through multiple pathways:

Inhibition of Caspase Activation: It attenuates the activation of caspase-3 and caspase-9, key

executioners of the apoptotic cascade.[16]

Mitochondrial Apoptotic Pathway Regulation: NBP reduces the mitochondrial release of

cytochrome c and apoptosis-inducing factor (AIF).[16]

Modulation of Signaling Pathways: It down-regulates pro-apoptotic signaling mediated by

phospho-JNK and p38 MAP kinase.[16] NBP also activates the Akt/mTOR and PI3K/Akt

signaling pathways, which promote cell survival.[4]

Promotion of Angiogenesis and Neurogenesis
NBP aids in long-term recovery by promoting the formation of new blood vessels and neurons:
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Enhancing Angiogenesis: NBP upregulates the expression of key angiogenic factors,

including Vascular Endothelial Growth Factor (VEGF), Angiopoietin-1 (Ang-1), and Hypoxia-

Inducible Factor-1α (HIF-1α).[17][18] It has been shown to activate the Akt/GSK-3β and

Sonic Hedgehog (Shh) signaling pathways to promote angiogenesis.[19][20]

Promoting Neurogenesis: NBP stimulates neurogenesis through the activation of the Wnt/β-

catenin signaling pathway and by increasing the production of neurotrophic factors like

Brain-Derived Neurotrophic Factor (BDNF).[21]

Quantitative Data from Preclinical and Clinical
Studies
The following tables summarize key quantitative data from various studies on Butylphthalide.

Table 1: Clinical Efficacy of Butylphthalide in Ischemic
Stroke
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Table 2: Preclinical Efficacy of Butylphthalide in Animal
Models of Ischemic Stroke

Animal Model Treatment
Outcome
Measure

Results Citation

dMCAO Mice
NBP (60

mg/kg/day)

Cerebral Infarct

Size

Significant

reduction
[15]

pMCAO Mice
NBP (100 mg/kg,

i.p.)
Infarct Volume ~50% reduction [16]

RHRSP with

MCAO

NBP (80

mg/kg/day)
Infarct Volume

Significant

reduction
[18]

dMCAO Mice NBP

Angiogenesis

(BrdU+/CD31+

cells)

Increased [19]

tMCAO Mice
NBP (4, 8 mg/kg,

i.v.)

Angiogenesis

(VEGFA, CD31)

Significant

stimulation
[20]

Table 3: Adverse Events Reported in Clinical Trials
Adverse Event Incidence Range Citation

Elevated Transaminase 1.39% - 17.53% [22]

Gastrointestinal Discomfort 1.09% - 6.15% [22]

Rash 0% - 1.96% [22]

Serious Adverse Events (vs.

Placebo)
10.1% vs. 12.0% [23]

Detailed Experimental Protocols
In Vitro Model of Ischemic Stroke: Oxygen and Glucose
Deprivation (OGD)

Cell Line: PC12 neuronal cells.
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Pre-treatment: Cells are pre-treated for 24 hours with NBP (e.g., 10 µmol/L).

OGD Induction: To mimic ischemic conditions, cells are washed with glucose-free DMEM

and then incubated in this medium within a hypoxic chamber (e.g., 95% N2, 5% CO2) for a

specified duration (e.g., 8 hours).

Reperfusion (Optional): Following OGD, the medium is replaced with normal glucose-

containing medium, and cells are returned to a normoxic incubator for a period of

reoxygenation.

Outcome Measures: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining,

caspase-3 activity), oxidative stress markers (ROS, MDA, SOD), and protein expression of

signaling molecules (e.g., Nrf2, HO-1) are assessed.[1][3]

In Vivo Animal Model of Ischemic Stroke: Middle
Cerebral Artery Occlusion (MCAO)

Animal Model: Adult male mice (e.g., C57BL/6) or rats (e.g., Stroke-Prone Renovascular

Hypertensive Rats - RHRSP).

Surgical Procedure (Transient MCAO - tMCAO):

Anesthesia is induced (e.g., with isoflurane).

A midline neck incision is made to expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

The ECA is ligated and dissected distally.

A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into

the ICA to occlude the origin of the middle cerebral artery (MCA).

After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow

reperfusion.

Surgical Procedure (Permanent MCAO - pMCAO): The occluding filament is left in place

permanently.
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Drug Administration: NBP or vehicle is administered at specified doses and time points (e.g.,

60 mg/kg daily, intraperitoneally or by oral gavage) starting immediately after reperfusion or

at various time points post-MCAO.

Outcome Measures:

Neurological Deficit Scoring: Assessed at various time points post-surgery to evaluate

motor and sensory function.

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-

triphenyltetrazolium chloride (TTC) to visualize the infarct area.

Histological and Immunohistochemical Analysis: Brain sections are stained to assess

neuronal apoptosis (TUNEL), inflammation (microglial and astrocyte markers), and

angiogenesis (CD31).

Western Blotting: Protein levels of key signaling molecules are quantified in the peri-infarct

region.[7][16][17][18]

Signaling Pathways and Experimental Workflows
NBP's Neuroprotective Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6764730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3099257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8513739/
https://pubmed.ncbi.nlm.nih.gov/19524555/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antioxidant Pathway Anti-inflammatory PathwayAngiogenesis Pathway Cell Survival Pathway

Butylphthalide (NBP)

Nrf2

activates

NF-κB

inhibits

Akt/GSK-3β

activates

Sonic Hedgehog (Shh)

activates

JNK/p38

inhibits

Ischemic Stroke

HO-1

activates

Antioxidant Response
(Reduced ROS, MDA)

leads to

Neuroprotection &
Functional Recovery

Inflammatory Cytokines
(IL-1β, IL-6, TNF-α)

activates

Neuroinflammation

promotes

reduced by

VEGF

upregulatesupregulates

Angiogenesis

promotes

Caspases

activates

Apoptosis

induces

reduced by

Click to download full resolution via product page

Caption: Key signaling pathways modulated by Butylphthalide (NBP) in ischemic stroke.

Experimental Workflow for Preclinical Evaluation of NBP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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